Lobaplatin

Catalog No.
S548328
CAS No.
135558-11-1
M.F
C9H18N2O3Pt
M. Wt
397.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lobaplatin

CAS Number

135558-11-1

Product Name

Lobaplatin

IUPAC Name

[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-oxidopropanoate;platinum(2+)

Molecular Formula

C9H18N2O3Pt

Molecular Weight

397.33 g/mol

InChI

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1/t5-,6-;2-;/m00./s1

InChI Key

RLXPIABKJFUYFG-DOYDWZMXSA-M

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

D19466; D-19466; Lobaplatin.

Canonical SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2]

The exact mass of the compound Lobaplatin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lobaplatin is a third-generation platinum-based antineoplastic compound characterized by a 1,2-bis(aminomethyl)cyclobutane ligand and a lactic acid leaving group. In procurement and materials selection, it is primarily sourced by formulation scientists and oncology researchers developing advanced drug delivery systems or investigating platinum-resistance mechanisms. Unlike first-generation platinum agents, lobaplatin is selected for its enhanced aqueous solubility and unique stability profile, which allows for high-concentration dosing in chloride-free media. Its distinct DNA-adduct formation kinetics also make it a critical baseline material for overcoming mismatch repair (MMR) deficiencies common in cisplatin-resistant cell lines [1].

Substituting lobaplatin with earlier-generation platinum compounds like cisplatin or oxaliplatin routinely fails during formulation and assay development due to incompatible physicochemical properties. Cisplatin's notoriously low aqueous solubility (approx. 1-2 mg/mL) prevents its use in high-concentration nanocarrier loading, whereas lobaplatin's solubility permits efficient encapsulation. Furthermore, lobaplatin's lactic acid leaving group introduces specific processability constraints: it undergoes rapid degradation in the presence of chloride ions. Consequently, standard saline (0.9% NaCl) buffers used universally for cisplatin will destroy lobaplatin, necessitating strict chloride-free environments (e.g., 5% glucose) and precise pH control during reconstitution . Finally, oxaliplatin cannot serve as a biological substitute in hyperthermic perfusion models, as lobaplatin demonstrates a significantly distinct thermal enhancement ratio and cytotoxicity profile [1].

Aqueous Solubility Advantage for High-Concentration Formulation

Lobaplatin provides a critical formulation advantage over first-generation platinum drugs due to its high aqueous solubility. While cisplatin is limited to <2 mg/mL, lobaplatin achieves solubility levels ranging from 7.0 mg/mL up to 72.9 mg/mL. This allows formulation scientists to achieve substantially higher drug loading efficiencies in liposomal or nanoparticle delivery systems without triggering premature precipitation.

Evidence DimensionAqueous Solubility
Target Compound Data7.0 to 72.9 mg/mL
Comparator Or Baseline< 2.0 mg/mL (Cisplatin)
Quantified Difference> 3.5x to 36x higher aqueous solubility
ConditionsAqueous solution at 20-25°C

Enables high-concentration encapsulation in nanocarriers and targeted delivery systems where cisplatin would precipitate.

Chloride-Dependent Degradation and Buffer Incompatibility

The lactic acid leaving group of lobaplatin makes it highly sensitive to chloride ions, unlike cisplatin which is routinely formulated in normal saline. Lobaplatin degrades rapidly in sodium chloride solutions, requiring formulation in 5% glucose or pure water to maintain structural integrity. This dictates strict procurement of chloride-free excipients and buffers for any downstream in vitro or in vivo application .

Evidence DimensionChemical Stability in Saline
Target Compound DataRapid degradation in 0.9% NaCl
Comparator Or BaselineStable in 0.9% NaCl (Cisplatin)
Quantified DifferenceBinary compatibility difference (Incompatible vs Compatible)
ConditionsReconstitution in standard laboratory buffers

Prevents costly experimental failures by mandating the use of chloride-free media (e.g., 5% glucose) during assay preparation and formulation.

Superior Cytotoxicity in Hyperthermic Perfusion Models

In preclinical models evaluating hyperthermic intraperitoneal chemotherapy (HIPEC), lobaplatin demonstrates significantly higher potency than oxaliplatin. In a study of 32 colorectal cancer organoids subjected to hyperthermic perfusion, the median IC50 for lobaplatin was 85.04 µmol/L, compared to 577.45 µmol/L for oxaliplatin. The average inhibition rate at clinical doses was 89.7% for lobaplatin versus 39.6% for oxaliplatin [1].

Evidence DimensionMedian IC50 in Colorectal Organoids
Target Compound Data85.04 µmol/L
Comparator Or Baseline577.45 µmol/L (Oxaliplatin)
Quantified Difference6.7-fold lower IC50 (higher potency) for lobaplatin
ConditionsIn vitro hyperthermic perfusion at 42°C for 30-60 minutes

Establishes lobaplatin as the preferred platinum agent for researchers developing and validating hyperthermic perfusion protocols in lower GI tract organoids.

DNA Adduct Formation Efficiency and MMR Bypass

Lobaplatin forms Pt-GG and Pt-AG intrastrand crosslinks at a lower absolute rate than cisplatin, yet maintains high cytotoxicity. Quantitative 32P-postlabelling assays in A2780 cells show relative Pt-GG peak levels of 4:1:3 for cisplatin, lobaplatin, and oxaliplatin, respectively. Despite forming significantly fewer Pt-GG adducts than cisplatin, lobaplatin bypasses mismatch repair (MMR) cycle futility, allowing it to effectively kill cisplatin-resistant cell lines [1].

Evidence DimensionRelative Pt-GG Adduct Formation Peak Level
Target Compound Data1 (Lobaplatin relative unit)
Comparator Or Baseline4 (Cisplatin relative unit)
Quantified Difference4-fold lower absolute adduct formation for lobaplatin at equivalent dosing
ConditionsA2780 human ovarian cancer cells, 4-hour post-incubation

Crucial for researchers studying resistance, as it proves lobaplatin's efficacy relies on adduct structure and MMR bypass rather than total adduct volume.

Development of pH-Responsive Nanocarriers

Because of its high aqueous solubility and stability at mildly acidic to neutral pH (5.0–7.0), lobaplatin is the preferred platinum payload for engineering targeted drug delivery systems, such as PEGylated carbon nanotubes or liposomes, designed to release their payload in the acidic tumor microenvironment [1].

In Vitro Modeling of Hyperthermic Intraperitoneal Chemotherapy (HIPEC)

Lobaplatin is highly suited for organoid and cell-line screening assays modeling HIPEC. Its superior thermal enhancement ratio and significantly lower IC50 compared to oxaliplatin at 42°C make it an essential comparator compound when validating new hyperthermic perfusion protocols for lower gastrointestinal tract malignancies [2].

Mismatch Repair (MMR) Deficient Chemoresistance Studies

For researchers investigating platinum resistance, lobaplatin serves as a critical mechanistic tool. Because it forms structurally distinct Pt-GG and Pt-AG intrastrand crosslinks that bypass the futile MMR cycles triggered by cisplatin, it is routinely procured to benchmark novel resistance-breaking therapies in A2780 and similar resistant ovarian or breast cancer lines [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

397.096537 Da

Monoisotopic Mass

397.096537 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OX5XK1JD8C

Dates

Last modified: 08-15-2023
1: Huang XE, Wei GL, Huo JG, Wang XN, Lu YY, Wu XY, Liu J, Xiang J, Feng JF. Intrapleural or intraperitoneal lobaplatin for treatment of patients with malignant pleural effusion or ascites. Asian Pac J Cancer Prev. 2013;14(4):2611-4. PubMed PMID: 23725184.
2: Deng QQ, Huang XE, Ye LH, Lu YY, Liang Y, Xiang J. Phase II trial of Loubo® (Lobaplatin) and pemetrexed for patients with metastatic breast cancer not responding to anthracycline or taxanes. Asian Pac J Cancer Prev. 2013;14(1):413-7. PubMed PMID: 23534764.
3: Wang Y, Zheng WL, Ma WL. Lobaplatin inhibits the proliferation of hepatollular carcinoma through p53 apoptosis axis. Hepat Mon. 2012 Oct;12(10 HCC):e6024. doi: 10.5812/hepatmon.6024. Epub 2012 Oct 11. PubMed PMID: 23193415; PubMed Central PMCID: PMC3500997.
4: Xie CY, Xu YP, Jin W, Lou LG. Antitumor activity of lobaplatin alone or in combination with antitubulin agents in non-small-cell lung cancer. Anticancer Drugs. 2012 Aug;23(7):698-705. doi: 10.1097/CAD.0b013e328352cc10. PubMed PMID: 22441567.
5: Wang Z, Tang X, Zhang Y, Qi R, Li Z, Zhang K, Liu Z, Yang X. Lobaplatin induces apoptosis and arrests cell cycle progression in human cholangiocarcinoma cell line RBE. Biomed Pharmacother. 2012 Apr;66(3):161-6. doi: 10.1016/j.biopha.2011.09.008. Epub 2011 Dec 29. PubMed PMID: 22425181.
6: Engel JB, Martens T, Hahne JC, Häusler SF, Krockenberger M, Segerer S, Djakovic A, Meyer S, Dietl J, Wischhusen J, Honig A. Effects of lobaplatin as a single agent and in combination with TRAIL on the growth of triple-negative p53-mutated breast cancers in vitro. Anticancer Drugs. 2012 Apr;23(4):426-36. doi: 10.1097/CAD.0b013e32834fb8ce. PubMed PMID: 22314264.
7: Dai HY, Liu L, Qin SK, He XM, Li SY. Lobaplatin suppresses proliferation and induces apoptosis in the human colorectal carcinoma cell Line LOVO in vitro. Biomed Pharmacother. 2011 Jun;65(3):137-41. doi: 10.1016/j.biopha.2010.12.001. Epub 2010 Dec 30. PubMed PMID: 21612887.
8: Wu Q, Qin SK, Teng FM, Chen CJ, Wang R. Lobaplatin arrests cell cycle progression in human hepatocellular carcinoma cells. J Hematol Oncol. 2010 Oct 31;3:43. doi: 10.1186/1756-8722-3-43. PubMed PMID: 21034513; PubMed Central PMCID: PMC2988698.
9: Zhou B, Shan H, Zhu KS, Jiang ZB, Guan SH, Meng XC, Zeng XC. Chemoembolization with lobaplatin mixed with iodized oil for unresectable recurrent hepatocellular carcinoma after orthotopic liver transplantation. J Vasc Interv Radiol. 2010 Mar;21(3):333-8. doi: 10.1016/j.jvir.2009.11.006. Epub 2010 Feb 8. PubMed PMID: 20116286.
(Last updated: 4/18/2016).

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